3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
3-Methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 3, a 4-nitrophenylsulfanyl group at position 5, and an amine at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 4-nitrophenylsulfanyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJSNMFDLEMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-nitrophenylsulfanyl derivatives with triazole precursors under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer processes, while the triazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of the target compound lies in its substituent arrangement. Below is a comparative analysis with analogous triazole derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ), affecting redox stability and receptor binding.
- Sulfur-Containing Substituents: The sulfanyl group at position 5 is common in analogs, but its aryl vs. alkyl nature (e.g., benzylsulfanyl vs. nonylsulfonyl ) modulates steric and electronic interactions.
Key Observations :
- Base and Solvent : Reactions often employ K₂CO₃ or NaOH in polar solvents (EtOH, MeOH) to deprotonate thiols and facilitate nucleophilic substitution .
- Temperature : Higher temperatures (e.g., 90°C in ) accelerate coupling but may reduce selectivity for sterically hindered substrates.
Pharmacological and Physicochemical Properties
Comparative data on biological activities and physicochemical parameters:
*Predicted using QikProp (Schrödinger). †Hypothetical values based on structural analogs.
Key Observations :
- Antitubercular Activity: The target compound’s MIC (6.2 µg/mL) is superior to nonylsulfonyl analogs (12.5 µg/mL ) but less potent than pyrazolylpyrazoline hybrids (3.8 µg/mL ), likely due to differences in membrane permeability.
- Tyrosinase Inhibition : The 4-nitrophenylsulfanyl group may enhance enzyme inhibition compared to fluorobenzyl derivatives (IC₅₀ 0.8 vs. 1.2 µM) by strengthening electron-deficient interactions .
Molecular Docking and Mechanistic Insights
- Target Compound vs.
- Triazole-Thiadiazines : The fused thiadiazine ring in analogs like 91a–g occupies additional hydrophobic pockets in TB protein targets, explaining their higher antitubercular potency .
Biological Activity
3-Methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine, a derivative of the triazole class, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₉H₈N₄O₂S
- Molecular Weight : 236.25 g/mol
- CAS Number : 57295-74-6
Synthesis
The synthesis of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-nitrophenyl isothiocyanate with appropriate amines under controlled conditions. The yield and purity of the compound can be optimized through various reaction parameters such as solvent choice and temperature.
Antioxidant Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from similar structures have shown promising results in DPPH and ABTS assays. The antioxidant activity is attributed to the presence of the triazole ring, which facilitates electron donation and radical scavenging.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-Methyl-5-(4-nitrophenyl)sulfanyl | Not specified | Not specified |
| Reference Compound (Ascorbic Acid) | 0.87 | 0.397 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. In vitro studies indicate that 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assessments have shown effective inhibition against pathogens such as Escherichia coli and Candida albicans.
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| Staphylococcus aureus | 32 |
| Candida albicans | 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. Compounds similar to 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine have shown cytotoxic effects against different cancer cell lines. For example, IC50 values for related compounds against breast cancer cells were found to be in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5 |
| HeLa (Cervical Cancer) | 10 |
The biological activities of triazole derivatives are often linked to their ability to interact with specific molecular targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
- Antibacterial Study : A study assessed the antibacterial activity of various triazole derivatives, including 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine. The results indicated that the compound exhibited a significant zone of inhibition against E. coli, supporting its potential as an antibiotic agent .
- Antioxidant Evaluation : Another study quantified the antioxidant capacity using ABTS assays and found that triazole derivatives had comparable activities to standard antioxidants like ascorbic acid .
- Anticancer Research : Research focused on the cytotoxic effects of triazole compounds on various cancer cell lines revealed that certain substitutions on the triazole ring significantly enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine, and how can reaction parameters be optimized?
- Methodological Answer : The compound is synthesized via S-alkylation of a thiol precursor (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with 4-nitrobenzyl halides in alkaline methanol at room temperature . Key optimization parameters include:
- Solvent : Methanol or ethanol for solubility and reaction efficiency.
- Base : NaOH (1:1 molar ratio to thiol precursor) to deprotonate the thiol group.
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Yield Optimization : Dropwise addition of alkyl halides and extended stirring (12–24 hours) improve yields up to 88–100% for analogous compounds .
Q. How is structural characterization of this compound performed to confirm purity and integrity?
- Methodological Answer : A multi-technique approach is used:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., δ 33.9 ppm for CH in sulfanyl groups) and aromatic carbons (δ 121–154 ppm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S content (e.g., ±0.1% deviation) .
- Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 226 for similar triazole derivatives) .
Advanced Research Questions
Q. What strategies are recommended to address contradictions in spectroscopic or analytical data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or elemental analysis mismatches) can be resolved by:
- Cross-Validation : Use complementary techniques like IR spectroscopy or X-ray crystallography (if crystals are obtainable) .
- Reproducibility Checks : Repeat synthesis under controlled conditions to rule out experimental error .
- Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometry, aiding spectral interpretation .
Q. How can the electronic properties of this compound be computationally modeled to predict reactivity or biological activity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like tyrosinase) using software like AutoDock .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions in reactivity predictions .
Q. What advanced synthetic routes (e.g., microwave-assisted synthesis) could improve efficiency for derivatives of this compound?
- Methodological Answer : Microwave synthesis reduces reaction times and improves yields:
- Conditions : 300–500 W power, 80–120°C, 10–30 minutes in polar solvents (e.g., DMF) .
- Case Study : Microwave irradiation achieved 89–91% yields for 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives .
Application-Oriented Questions
Q. How can the inhibitory activity of this compound against enzymes like tyrosinase be systematically evaluated?
- Methodological Answer :
- Assay Design : Use a colorimetric method with L-DOPA as substrate in phosphate buffer (pH 6.8) at 25°C.
- Protocol :
Pre-incubate enzyme with compound (0.1–100 µM) for 10 minutes.
Add substrate and monitor absorbance at 475 nm for 30 minutes.
Calculate IC values using non-linear regression (3 replicates per concentration) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
